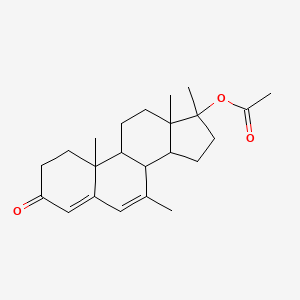
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one est un composé stéroïdien synthétique. Il est structurellement apparenté à d'autres dérivés de l'androstane et se caractérise par la présence d'un groupe acétyloxy en position 17 et d'une double liaison entre les atomes de carbone 4 et 6.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one implique généralement plusieurs étapes à partir de précurseurs stéroïdiens plus simples. Les étapes clés comprennent :
Acétylation : Introduction du groupe acétyloxy en position 17.
Formation de double liaison : Introduction de la double liaison entre les atomes de carbone 4 et 6 par des réactions de déshydrogénation.
Méthylation : Addition de groupes méthyles en positions 7 et 17.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement :
Sélection des précurseurs : Utilisation de composés stéroïdiens facilement disponibles comme matières premières.
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one subit diverses réactions chimiques, notamment :
Oxydation : Conversion en cétones ou en alcools à l'aide d'agents oxydants.
Réduction : Réduction de doubles liaisons ou de groupes carbonyles à l'aide d'agents réducteurs.
Substitution : Remplacement de groupes fonctionnels par d'autres substituants.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Réactifs tels que les halogènes ou les nucléophiles dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
(17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdiens.
Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.
Médecine : Enquête sur les utilisations thérapeutiques potentielles, telles que la thérapie de remplacement hormonal.
Industrie : Utilisé dans la production de produits pharmaceutiques et autres produits à base de stéroïdes.
Mécanisme d'action
Le mécanisme d'action de (17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut se lier aux récepteurs des stéroïdes, moduler l'expression génique et influencer divers processus physiologiques. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of (17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(17β)-17-(Acétyloxy)-7-éthylestr-4-ène-3-one : Un autre composé stéroïdien présentant des caractéristiques structurales similaires.
(17β)-17-(Acétyloxy)-11,12-époxyestr-4,9-diène-3-one : Un composé avec un groupe époxyde et un squelette stéroïdien similaire.
Unicité
(17β)-17-(Acétyloxy)-7,17-diméthylandrosta-4,6-diène-3-one est unique en raison de son arrangement spécifique de groupes fonctionnels et de doubles liaisons, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C23H32O3 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H32O3/c1-14-12-16-13-17(25)6-9-21(16,3)18-7-10-22(4)19(20(14)18)8-11-23(22,5)26-15(2)24/h12-13,18-20H,6-11H2,1-5H3 |
Clé InChI |
KZUTWNHELYXDCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


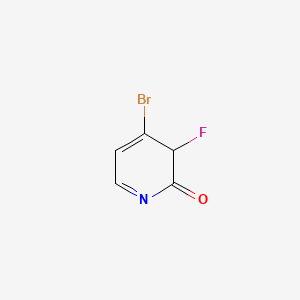
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)


![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
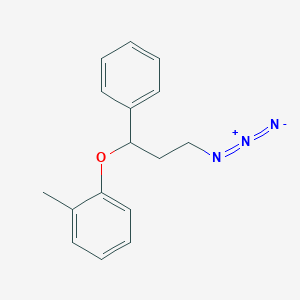
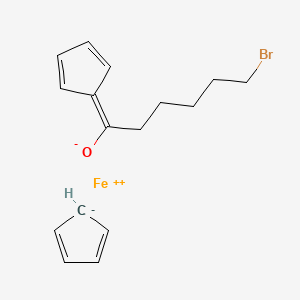
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
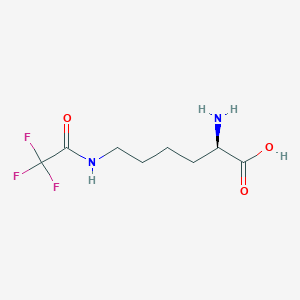
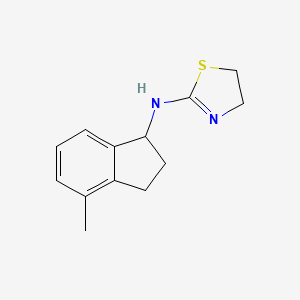


![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
